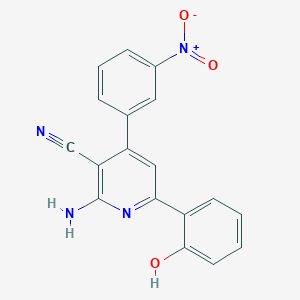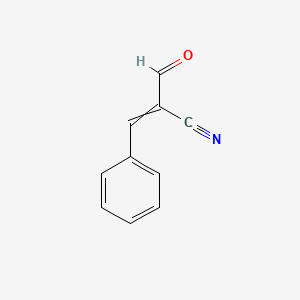
2-Formyl-3-phenylprop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-3-phenylprop-2-enenitrile is an organic compound with the molecular formula C10H7NO It is a derivative of cinnamaldehyde and contains both an aldehyde and a nitrile functional group
Vorbereitungsmethoden
2-Formyl-3-phenylprop-2-enenitrile can be synthesized through several methods. One common synthetic route involves the reaction of cinnamaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. Another method involves the reaction of benzaldehyde with malononitrile in the presence of a base to form the desired product . Industrial production methods typically involve similar reaction pathways but are optimized for large-scale synthesis with higher yields and purity.
Analyse Chemischer Reaktionen
2-Formyl-3-phenylprop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Formyl-3-phenylprop-2-enenitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Formyl-3-phenylprop-2-enenitrile involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitrile group can also participate in interactions with biological molecules, affecting cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
2-Formyl-3-phenylprop-2-enenitrile can be compared with other similar compounds, such as cinnamaldehyde and benzaldehyde. Unlike cinnamaldehyde, which lacks the nitrile group, this compound has enhanced reactivity and potential for forming a wider range of derivatives. Benzaldehyde, on the other hand, lacks the conjugated double bond present in this compound, making the latter more versatile in certain synthetic applications .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows it to undergo a variety of reactions, making it a valuable building block in organic synthesis. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.
Eigenschaften
CAS-Nummer |
214540-67-7 |
|---|---|
Molekularformel |
C10H7NO |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
2-formyl-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C10H7NO/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-6,8H |
InChI-Schlüssel |
MIKUEHDPEIQKCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=C(C=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


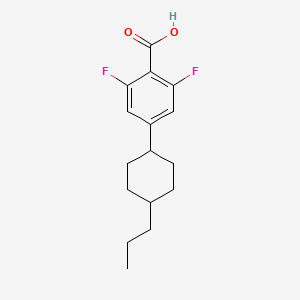
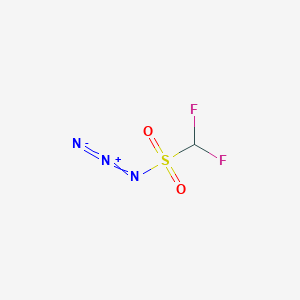

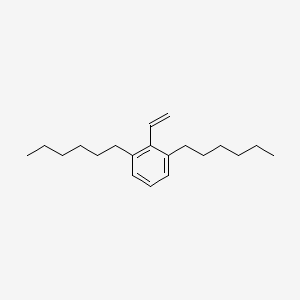
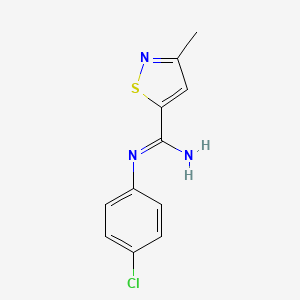

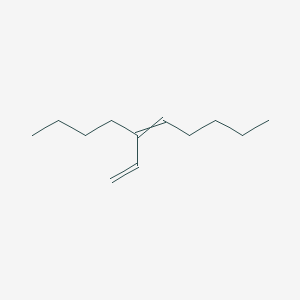
![1,1'-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine](/img/structure/B14254077.png)
![2-Methyl-2-(prop-1-en-1-yl)-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14254081.png)

![4-Chloro-N-{3-methyl-1-[(naphthalen-2-yl)amino]-1-oxobutan-2-yl}-3-nitrobenzamide](/img/structure/B14254093.png)
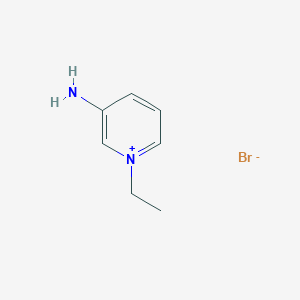
![4-Penten-2-ol, 2-[(1,1-dimethylethyl)diphenylsilyl]-1,1-difluoro-](/img/structure/B14254103.png)
